Urginin

Description

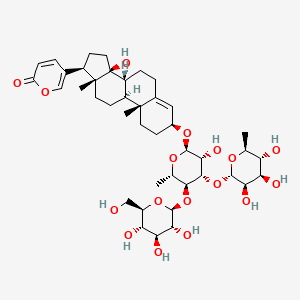

Propriétés

Numéro CAS |

8002-35-5 |

|---|---|

Formule moléculaire |

C42H62O17 |

Poids moléculaire |

838.9 g/mol |

Nom IUPAC |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C42H62O17/c1-18-28(45)30(47)32(49)37(54-18)59-36-34(51)39(55-19(2)35(36)58-38-33(50)31(48)29(46)26(16-43)57-38)56-22-9-12-40(3)21(15-22)6-7-25-24(40)10-13-41(4)23(11-14-42(25,41)52)20-5-8-27(44)53-17-20/h5,8,15,17-19,22-26,28-39,43,45-52H,6-7,9-14,16H2,1-4H3/t18-,19-,22-,23+,24-,25+,26+,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42-/m0/s1 |

Clé InChI |

VZARJLMRDRMOAU-FYEZBVCASA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CC[C@@]7([C@@H]6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

Synonymes |

14beta-hydroxybufa-4,20,22-trienolide 3beta-O-(alpha-L-rhamnopyranosyl-((1-4)-beta-D-glucopyranosyl)-(1-3)-alpha-L-rhamnopyranoside) urginin |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Natural Treasury of Urginin: A Technical Guide to its Cardiac Glycoside Source

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural origins of the cardiac glycoside Urginin. Delving into its primary plant source, this document provides a comprehensive overview of the extraction, isolation, and quantification of this compound and its related compounds. Furthermore, it elucidates the intricate biosynthetic and signaling pathways associated with these potent bioactive molecules.

Primary Natural Source: The Sea Squill (Drimia maritima)

The principal natural reservoir of this compound and a suite of related cardiac glycosides is the bulb of Drimia maritima (L.) Stearn, a plant commonly known as sea squill.[1] This species, also referred to by its synonyms Urginea maritima and Scilla maritima, is native to the Mediterranean region.[2][3] The bulb of the sea squill contains a variety of bufadienolides, a class of C24 steroids characterized by a six-membered lactone ring at the C-17 position, which are responsible for its cardiotonic and other biological activities.[2][4]

Historically, two varieties of sea squill have been recognized: a white variety, typically used for medicinal purposes, and a red variety, which has been traditionally used as a rodenticide due to its higher toxicity.[5][6] The cardiac glycoside profile can vary between these varieties.

Key Cardiac Glycosides in Drimia maritima

While "this compound" is a recognized, albeit less commonly cited, cardiac glycoside, the bulbs of Drimia maritima are rich in several other structurally similar and pharmacologically active bufadienolides. The most prominent among these are proscillaridin A and scillaren A.[1][7][8] The term "this compound" has been associated with the molecular formula C42H62O17. It is crucial for researchers to consider the broader spectrum of these related compounds when investigating the bioactivity of extracts from this plant.

Quantitative Analysis of Major Cardiac Glycosides

The concentration of these cardiac glycosides can vary depending on the plant's geographical origin, harvest time, and the specific variety. The total bufadienolide content in the bulbs can range from 0.15% to as high as 2.4% of the dry weight.[8] In vitro cultures of Drimia maritima have also been explored as a potential source, with proscillaridin A yields reaching up to 141.31 mg/g of dry weight in callus cultures under optimized conditions.[9][10]

| Cardiac Glycoside | Plant Part | Reported Concentration/Yield | Citation(s) |

| Total Bufadienolides | Bulb (dried) | 0.15 - 2.4% | [8] |

| Proscillaridin A | Callus Culture | 141.31 mg/g DW | [9][10] |

| Proscillaridin A | Suspension Culture (elicited) | up to 279.5 mg/L | [11] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of bufadienolides from Drimia maritima bulbs involve multi-step processes to separate these glycosides from other plant constituents.

General Extraction Methodology

A common approach for the extraction of cardiac glycosides from fresh plant material involves the use of polar organic solvents.

-

Plant Material Preparation: Fresh bulbs of Drimia maritima are minced or blended to increase the surface area for solvent penetration.[3][12]

-

Solvent Extraction: The minced plant material is then extracted with a solvent such as aqueous acetone (e.g., 90:10 v/v acetone to water).[3][12] Methanolic extraction has also been employed, particularly for bioassay-guided fractionation.[13]

-

Initial Separation: The resulting extract is then subjected to centrifugation to remove solid plant debris.[3][12] The supernatant contains the crude extract of cardiac glycosides and other soluble compounds.

Purification and Isolation

Further purification is necessary to isolate individual cardiac glycosides from the crude extract. This is typically achieved through chromatographic techniques.

-

Bioassay-Guided Fractionation: For the isolation of specific bioactive compounds, the crude extract is subjected to fractionation using techniques like High-Performance Liquid Chromatography (HPLC).[13] The fractions are then tested for their biological activity to guide the isolation of the target compound.

-

Chromatographic Separation: Column chromatography is a key step in the purification process.[14] Analytical and preparative HPLC with reversed-phase columns (e.g., C18) are commonly used for the separation and quantification of individual glycosides.[3][12][13]

-

Structural Elucidation: The final identification and structural characterization of the isolated compounds are performed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14]

Biosynthetic Pathway of Bufadienolides

The biosynthesis of bufadienolides in plants is a complex process that originates from the steroid biosynthetic pathway. While the complete pathway in Drimia maritima is not fully elucidated, the general steps are understood to begin with cholesterol.

Figure 1: Generalized biosynthetic pathway of bufadienolides.

Signaling Pathways of this compound and Related Cardiac Glycosides

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[15] Inhibition of this pump triggers a cascade of downstream signaling events.

Na+/K+-ATPase Inhibition and Downstream Effects

The binding of a cardiac glycoside to the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels.[15] This increase in intracellular calcium is the basis for the positive inotropic effect of these compounds on the heart muscle.

Beyond this primary mechanism, cardiac glycosides like proscillaridin A have been shown to modulate several other signaling pathways, particularly in the context of cancer research.

Figure 2: Signaling pathways affected by this compound-related cardiac glycosides.

Research has demonstrated that proscillaridin A can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of the JNK signaling pathway.[16][17] Furthermore, it has been shown to inhibit the STAT3 signaling pathway, a key regulator of cell proliferation and survival.[16][18][19]

Conclusion

Drimia maritima stands as the primary and historically significant natural source of this compound and a variety of other potent bufadienolide cardiac glycosides. This technical guide provides a foundational understanding for researchers and drug development professionals, offering insights into the extraction and isolation of these compounds, their quantitative presence in the plant, and their complex biosynthetic and signaling pathways. The multifaceted biological activities of these natural products, extending beyond their traditional cardiotonic effects, present exciting opportunities for future therapeutic development. Continued research into the specific mechanisms of action and potential applications of these compounds is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfaf.org [pfaf.org]

- 6. practicalplants.org [practicalplants.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect οf elicitοrs οn cell suspensiοn culture οf Urginea maritima L. tοwards prοductiοn οf prοscillaridin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imrpress.com [imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drimia maritima flowers as a source of biologically poten... [degruyterbrill.com]

- 15. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researcherslinks.com [researcherslinks.com]

Unveiling Urginin: A Technical Guide to its Discovery and Characterization in Drimia altissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of urginin, a cardiac glycoside found in the plant Drimia altissima (also known as Urginea altissima). This compound belongs to the bufadienolide class of cardiotonic steroids, which are known for their potent biological activities. This document details the primary mechanism of action of this compound, focusing on its interaction with the Na+/K+-ATPase pump and the subsequent modulation of downstream signaling pathways such as the PI3K/Akt/mTOR cascade. While the presence of this compound in Drimia altissima is established, this guide also highlights the current gaps in quantitative data regarding its concentration in the plant and its specific cytotoxic profile. Detailed experimental protocols for the isolation, quantification, and biological assessment of this compound are provided to facilitate further research and drug development efforts.

Introduction

Drimia altissima, a member of the Asparagaceae family, is a plant species that has been a subject of phytochemical interest due to its production of a variety of bioactive secondary metabolites.[1] Among these are the cardiac glycosides, a class of compounds renowned for their therapeutic and toxic properties.[1] this compound, a bufadienolide-type cardiac glycoside, has been identified as one of the constituents of Drimia altissima.[1] Cardiac glycosides, in general, exert their biological effects by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of intracellular events, making these compounds potential candidates for the development of new therapeutic agents, particularly in the field of oncology.[2] This guide aims to consolidate the current knowledge on this compound from Drimia altissima, with a focus on its discovery, mechanism of action, and the experimental methodologies required for its study.

Quantitative Data

Table 1: Summary of Key Quantitative Data for this compound from Drimia altissima

| Parameter | Value | Reference/Comments |

| Concentration in Drimia altissima bulbs | Not Reported | Further quantitative analysis using techniques like HPLC is required. |

| Isolation Yield | Not Reported | Yield is dependent on the extraction and purification methodology employed. |

| IC50 (HeLa cells) | Not Reported | General cytotoxicity of Drimia altissima extracts has been noted, but not for isolated this compound.[4] |

| IC50 (Other Cancer Cell Lines) | Not Reported | The anticancer activity of other bufadienolides from Drimia altissima has been observed at nanomolar levels.[3][5] |

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from the bulbs of Drimia altissima typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: Fresh or dried bulbs of Drimia altissima are ground into a fine powder.

-

Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate compounds based on their solubility.

-

Preliminary Fractionation: The crude methanol extract, which is expected to contain the polar cardiac glycosides, is then partitioned between water and n-butanol. The n-butanol fraction is concentrated under reduced pressure.

-

Chromatographic Purification: The concentrated n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantitative determination of cardiac glycosides in plant extracts.

Protocol:

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of dilutions are made to create a calibration curve.

-

Sample Preparation: A known weight of dried, powdered Drimia altissima bulb is extracted with methanol. The extract is filtered and diluted to a known volume.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 295-300 nm (characteristic for bufadienolides).

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration in the plant material.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the Na+/K+-ATPase enzyme.

Protocol:

-

Enzyme Preparation: Commercially available purified Na+/K+-ATPase is used.

-

Reaction Mixture: The assay is performed in a buffer containing NaCl, KCl, MgCl2, and ATP.

-

Inhibition Study: The enzyme is pre-incubated with varying concentrations of this compound.

-

Enzyme Activity Measurement: The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[6][7]

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR, S6K).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The band intensities are quantified to determine the relative changes in protein phosphorylation.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound, a bufadienolide cardiac glycoside from Drimia altissima, presents an interesting subject for phytochemical and pharmacological research. Its established mechanism of action through Na+/K+-ATPase inhibition and potential influence on critical cellular signaling pathways like PI3K/Akt/mTOR underscore its potential as a lead compound for drug discovery, particularly in oncology. However, the significant gaps in quantitative data, including its concentration in the plant and specific cytotoxic efficacy, hinder its full evaluation. The experimental protocols detailed in this guide provide a framework for researchers to address these knowledge gaps and to further explore the therapeutic potential of this compound. Future studies should focus on the precise quantification of this compound in Drimia altissima and a thorough investigation of its in vitro and in vivo efficacy and toxicity to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bulbous Plants Drimia: “A Thin Line between Poisonous and Healing Compounds” with Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Urginin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urginin is a naturally occurring bufadienolide cardiac glycoside isolated from plants of the Drimia genus, notably Drimia robusta and Urginea altissima. As a member of the cardiac glycoside family, its primary pharmacological action is the inhibition of the cellular Na+/K+-ATPase pump. This activity leads to a cascade of downstream signaling events, making it a compound of interest for its potential therapeutic applications, including cardiotonic and anticancer effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action through the Na+/K+-ATPase signaling pathway, and detailed experimental protocols for its analysis and biological evaluation.

Physicochemical Properties

This compound is a complex steroidal glycoside. While extensive experimental data for this compound is limited in publicly available literature, its core physicochemical properties can be summarized based on computational data and the characteristics of related bufadienolides.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | PubChem |

| Synonyms | This compound indica, 14beta-hydroxybufa-4,20,22-trienolide 3beta-O-(alpha-L-rhamnopyranosyl-((1->4)-beta-D-glucopyranosyl)-(1->3)-alpha-L-rhamnopyranoside) | PubChem |

| CAS Number | 8002-35-5 | PubChem |

| Molecular Formula | C42H62O17 | PubChem |

Computed Physical Properties

The following table summarizes the computed physical properties of this compound. Experimental determination is recommended for precise characterization.

| Property | Value | Source |

| Molecular Weight | 838.9 g/mol | PubChem |

| Exact Mass | 838.39870051 Da | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 17 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 264 Ų | PubChem |

| Complexity | 1660 | PubChem |

Biological Activity and Signaling Pathways

The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. Inhibition of this pump initiates a series of intracellular events with significant physiological consequences.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound binds to the Na+/K+-ATPase, inhibiting its function of pumping sodium ions out of the cell and potassium ions in. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. This results in an accumulation of intracellular calcium, which is responsible for the positive inotropic (increased contractility) effects of cardiac glycosides on heart muscle. In cancer cells, this ionic imbalance can trigger apoptosis and inhibit cell proliferation.

Downstream Signaling Cascades

Inhibition of the Na+/K+-ATPase by cardiac glycosides also activates complex signaling pathways independent of the ion concentration changes. The Na+/K+-ATPase acts as a signal transducer, interacting with neighboring proteins to initiate intracellular signaling cascades.

Experimental Protocols

The following section details methodologies for the analysis and biological evaluation of this compound, based on established protocols for cardiac glycosides.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the separation and quantification of this compound in plant extracts or purified samples.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Sample Preparation:

-

Extract dried plant material with methanol or ethanol.

-

Filter the extract through a 0.45 µm filter.

-

If necessary, perform solid-phase extraction (SPE) for sample clean-up.

-

-

Quantification: Use an external standard curve of purified this compound or a suitable related cardiac glycoside.

Na+/K+-ATPase Activity Assay

This colorimetric assay measures the inhibition of Na+/K+-ATPase by this compound by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Principle: The total ATPase activity is measured in the absence of a specific inhibitor, and the ouabain-insensitive ATPase activity is measured in the presence of ouabain (a well-characterized cardiac glycoside). The Na+/K+-ATPase activity is the difference between the two. The effect of this compound is determined by adding it to the reaction mixture.

-

Materials:

-

Purified Na+/K+-ATPase enzyme preparation.

-

Assay Buffer: e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.

-

ATP solution.

-

This compound solutions at various concentrations.

-

Ouabain solution (for control).

-

Reagents for phosphate detection (e.g., malachite green-based reagent).

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer and either this compound, ouabain, or vehicle control.

-

Add the Na+/K+-ATPase enzyme preparation and pre-incubate.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a reagent that also allows for colorimetric detection of released Pi.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Calculate the percentage of inhibition by this compound compared to the control.

-

Cytotoxicity Assays

These assays are used to evaluate the cytotoxic effects of this compound on cancer cell lines.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

Principle: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

-

Procedure:

-

Seed and treat cells as in the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubate to allow for the conversion of a tetrazolium salt to a colored formazan product.

-

Measure the absorbance at ~490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Conclusion

This compound, as a bufadienolide cardiac glycoside, presents a compelling profile for further investigation. Its potent inhibition of Na+/K+-ATPase and subsequent modulation of critical signaling pathways underscore its potential in both cardiovascular medicine and oncology. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization and evaluation of this compound's therapeutic promise. Further research is warranted to fully elucidate its pharmacological properties and potential for clinical development.

The Unveiling of Bufadienolide Synthesis in Urginea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of bufadienolides in the genus Urginea, a group of plants known for producing these potent cardiotonic steroids. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this complex metabolic route, from its initial steroidal precursors to the formation of bioactive compounds. The guide consolidates available quantitative data, details key experimental methodologies, and presents a putative pathway to stimulate further investigation into these medicinally significant molecules.

Introduction

The genus Urginea, belonging to the family Asparagaceae, is a rich source of bufadienolides, a class of C24 steroids characterized by a six-membered lactone ring at the C-17 position. These compounds have a long history of use in traditional medicine and have garnered significant interest in modern drug discovery due to their potent cardiotonic and potential anticancer activities. Understanding the intricate biosynthetic pathway of bufadienolides in Urginea is paramount for harnessing their therapeutic potential, enabling biotechnological production, and developing novel derivatives with improved pharmacological profiles. This guide synthesizes the current knowledge on the biosynthesis of these complex natural products, with a focus on providing a technical resource for the scientific community.

The Biosynthetic Pathway of Bufadienolides in Urginea

The biosynthesis of bufadienolides in Urginea is a multi-step process that begins with the well-established mevalonate (MVA) pathway, leading to the formation of the fundamental steroid skeleton. While the initial steps are conserved across a wide range of organisms, the downstream modifications that give rise to the diverse array of bufadienolides are more specific.[1]

Upstream Pathway: From Acetyl-CoA to Cholesterol

The journey begins with the condensation of acetyl-CoA units to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. These five-carbon building blocks are sequentially assembled to create the C30 triterpenoid, squalene. Squalene then undergoes cyclization to form cycloartenol in plants, which is subsequently converted to cholesterol.[2]

Downstream Pathway: From Cholesterol to Bufadienolide Aglycones

The conversion of cholesterol to the bufadienolide backbone is less understood, particularly in Urginea. However, based on studies of steroid metabolism in other plants and related cardiac glycosides, a putative pathway can be proposed.[3][4] This pathway likely involves a series of hydroxylations, oxidations, and the eventual formation of the characteristic α-pyrone lactone ring.

Pregnenolone is a key intermediate, formed from the side-chain cleavage of cholesterol.[1][5] Pregnenolone is then likely converted to progesterone.[4][5] Subsequent modifications of the progesterone core, including hydroxylations at various positions (e.g., C-14, C-16) and the formation of the C-24 bufadienolide skeleton, are catalyzed by a suite of specialized enzymes, likely including cytochrome P450 monooxygenases and dehydrogenases.[6][7] The final steps involve glycosylation, where sugar moieties are attached to the aglycone, significantly influencing the solubility and bioactivity of the final bufadienolide.

Below is a diagram illustrating the putative biosynthetic pathway of bufadienolides in Urginea.

Quantitative Data on Bufadienolide Content in Urginea

Several studies have quantified the bufadienolide content in various species of Urginea. This data is crucial for understanding the chemical diversity within the genus and for selecting high-yielding species for drug development. The tables below summarize some of the available quantitative data.

| Species | Bufadienolide | Concentration (mg/g dry weight) | Reference |

| Urginea maritima | Proscillaridin A | 141.31 (in callus culture) | [8] |

| Urginea maritima | Scilliroside | Varies | [9] |

| Urginea maritima | Scillaren A | Varies | [9] |

| Urginea pancration | Various bufadienolides | Not specified | [10] |

| Urginea sanguinea | Various bufadienolides | Not specified | [10] |

| Culture Condition (Urginea maritima callus) | Proscillaridin A Yield (mg/g DW) | Reference |

| Control | ~27 | [8] |

| 50 µM Methyl Jasmonate | ~30 | [8] |

| 100 µM Methyl Jasmonate | 62.8 | [8] |

Experimental Protocols

Detailed experimental protocols for studying bufadienolide biosynthesis in Urginea are not extensively published. However, based on methodologies used for studying steroid metabolism in other plants, the following protocols can be adapted.

Precursor Feeding Studies

This method is used to trace the incorporation of labeled precursors into the bufadienolide backbone, confirming the proposed biosynthetic pathway.

Objective: To determine if a labeled precursor (e.g., [14C]-cholesterol, [3H]-progesterone) is incorporated into bufadienolides in Urginea tissue.

Materials:

-

Urginea plant material (e.g., bulb slices, cell suspension cultures)

-

Radiolabeled precursor (e.g., [14C]-cholesterol, [3H]-progesterone) dissolved in a suitable solvent (e.g., DMSO, ethanol)

-

Incubation buffer (e.g., Murashige and Skoog medium for cell cultures)

-

Extraction solvent (e.g., methanol, chloroform)

-

Analytical instruments: HPLC with a radioactivity detector, Liquid Scintillation Counter (LSC)

Procedure:

-

Prepare Urginea tissue for incubation. For bulb slices, cut fresh bulbs into thin, uniform slices. For cell cultures, use a log-phase culture.

-

Add the radiolabeled precursor to the incubation medium at a known concentration and specific activity.

-

Incubate the tissue with the precursor for a defined period (e.g., 24-72 hours) under controlled conditions (temperature, light).

-

After incubation, harvest the tissue and wash thoroughly to remove any unincorporated precursor.

-

Extract the bufadienolides from the tissue using an appropriate solvent system.

-

Analyze the extract using HPLC to separate the different bufadienolides.

-

Quantify the radioactivity in the collected HPLC fractions corresponding to known bufadienolides using LSC.

-

Calculate the incorporation rate of the precursor into the specific bufadienolides.

Enzyme Assays for Steroid-Modifying Enzymes

These assays are designed to detect and characterize the activity of specific enzymes, such as hydroxylases and dehydrogenases, that are putatively involved in the downstream pathway.

Objective: To measure the activity of a putative steroid hydroxylase from Urginea.

Materials:

-

Urginea tissue for protein extraction

-

Protein extraction buffer

-

Substrate (e.g., progesterone, a C21 steroid intermediate)

-

NADPH (as a cofactor for cytochrome P450 enzymes)

-

Microsomal protein fraction (prepared by differential centrifugation)

-

Reaction buffer

-

Quenching solution (e.g., acetonitrile)

-

Analytical instruments: HPLC, LC-MS

Procedure:

-

Homogenize Urginea tissue in a cold extraction buffer and prepare a microsomal protein fraction by ultracentrifugation.

-

Determine the protein concentration of the microsomal fraction.

-

Set up the enzyme reaction mixture containing the microsomal protein, substrate, NADPH, and reaction buffer.

-

Initiate the reaction by adding the substrate and incubate at an optimal temperature for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the hydroxylated product.

-

Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Perspectives

The biosynthesis of bufadienolides in Urginea is a complex and fascinating area of plant biochemistry. While the upstream pathway is well-established, the downstream steps leading to the vast structural diversity of these compounds remain largely uncharted. The putative pathway presented in this guide provides a framework for future research, which should focus on the identification and characterization of the enzymes involved in the later stages of biosynthesis. Advances in genomics, transcriptomics, and proteomics, coupled with classic biochemical approaches, will be instrumental in fully elucidating this pathway. A complete understanding of bufadienolide biosynthesis will not only be a significant scientific achievement but will also pave the way for the sustainable production of these valuable medicinal compounds through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Biosynthesis of cardenolides and bufadienolides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A key enzyme of animal steroidogenesis can function in plants enhancing their immunity and accelerating the processes of growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. About the bufadienolide complex of "red" squill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Urginin molecular formula and weight

An In-Depth Technical Guide to Urginin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring cardiac glycoside, a class of organic compounds known for their effects on the contractile force of the heart muscle. Specifically, it is classified as a bufadienolide, a type of steroid with a six-membered lactone ring. This compound is found in plants belonging to the Drimia genus (formerly known as Urginea), such as Drimia altissima.[1][2] Cardiac glycosides, as a group, are potent inhibitors of the cellular Na+/K+-ATPase pump, a property that underlies their historical use in treating heart conditions and their emerging potential in cancer therapy. This guide provides a comprehensive overview of the molecular characteristics of this compound, its general mechanism of action, and relevant experimental context for research and development.

Molecular and Physicochemical Properties

This compound is a complex molecule with the chemical formula C42H62O17. Its molecular structure consists of a steroid nucleus attached to a sugar moiety and a lactone ring, which is characteristic of cardiac glycosides. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C42H62O17 | PubChem |

| Molecular Weight | 838.9 g/mol | PubChem |

| PubChem CID | 202218 | PubChem |

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound leads to a cascade of downstream effects that are of significant interest in pharmacology, particularly in oncology.

Inhibition of Na+/K+-ATPase and Ion Gradient Disruption

This compound binds to the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac muscle, this increase in intracellular calcium enhances contractility. In cancer cells, the disruption of ion homeostasis can trigger various cellular stress responses, leading to cell death.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides can modulate several signaling pathways that are critical for cell survival, proliferation, and inflammation. While specific pathways activated by this compound have not been extensively detailed in the literature, the general mechanisms for cardiac glycosides involve:

-

Induction of Apoptosis: Disruption of ion balance and cellular stress can lead to the activation of apoptotic pathways.

-

Cell Cycle Arrest: Cardiac glycosides have been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3]

-

Modulation of Kinase Signaling: The Na+/K+-ATPase can act as a signal transducer. Its inhibition can affect signaling pathways such as MAPK/ERK and PI3K/Akt, which are often dysregulated in cancer.

-

Inhibition of NF-κB Signaling: Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cell survival.

The following diagram illustrates the generalized signaling pathway initiated by the inhibition of Na+/K+-ATPase by a cardiac glycoside like this compound.

Biological Activities

While specific studies on this compound are limited, research on extracts from Drimia species and other bufadienolides indicates a range of biological activities. These activities are generally attributed to the cardiac glycoside constituents.

-

Anticancer Activity: This is one of the most significant areas of research for cardiac glycosides. Bufadienolides isolated from Drimia altissima have shown anticancer activity against human cancer cell lines.[1] The cytotoxic effects are believed to be mediated through the inhibition of Na+/K+-ATPase, leading to apoptosis and inhibition of cell proliferation.[3]

-

Anti-inflammatory Activity: Extracts from Drimia species have demonstrated anti-inflammatory properties.[1] This may be linked to the inhibition of pro-inflammatory signaling pathways like NF-κB.

-

Antimicrobial and Antifungal Activities: Some studies have reported antibacterial and antifungal effects of extracts from plants containing these compounds.[1][4]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section outlines a general methodology for a key experiment used to evaluate the biological activity of compounds like this compound: the in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include control wells with medium and solvent only.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound compared to the control. The IC50 value can then be determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

The following diagram provides a workflow for a typical cytotoxicity assay.

Conclusion and Future Directions

This compound, as a member of the cardiac glycoside family, holds potential for further investigation, particularly in the context of cancer therapeutics. Its primary mechanism of action through the inhibition of Na+/K+-ATPase is well-established for this class of compounds. However, there is a clear need for more specific research on this compound itself to elucidate its precise biological activities, pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in preclinical models. Future research should focus on isolating pure this compound and conducting detailed in vitro and in vivo studies to validate its therapeutic potential and to understand its specific molecular interactions and effects on cellular signaling pathways.

References

Preliminary Biological Screening of Urginin and Related Cardiac Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific biological screening data for a compound explicitly named "Urginin" is limited in publicly available scientific literature. This guide focuses on the preliminary biological screening of cardiac glycosides derived from the Urginea genus, such as those from Urginea maritima, using established methodologies and data from closely related compounds as a framework.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds, historically recognized for their application in treating cardiac conditions.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is the basis for their cardiotonic effects. However, recent research has unveiled a broader spectrum of biological activities for these compounds, including potent cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for further drug development.[3][4][5] This technical guide provides an in-depth overview of the preliminary biological screening of this compound and related cardiac glycosides.

Core Biological Activities and Data Summary

The initial biological assessment of cardiac glycosides typically investigates three key areas of activity. The following tables present a summary of representative quantitative data for cardiac glycosides and extracts from Urginea maritima.

Table 1: Cytotoxic Activity of Cardiac Glycosides and Urginea maritima Extracts

| Compound/Extract | Cell Line | Assay Type | Result (IC₅₀ or Concentration) | Reference(s) |

| Proscillaridin A | Human Lymphoma U-937 GTB | Cytotoxicity | Potent Activity (Concentration not specified) | [6] |

| Digitoxin | Various Human Tumor Cells | Cytotoxicity | High Potency | [3] |

| Ouabain | Various Human Tumor Cells | Cytotoxicity | Moderate Potency | [3] |

| Digoxin | Various Human Tumor Cells | Cytotoxicity | Lower Potency | [3] |

| Methanolic Extract of U. maritima | Human Lymphoma U-937 GTB | Cytotoxicity | Effective at 1-100 µg/ml | [6] |

Table 2: Antimicrobial Activity of Urginea maritima Extracts

| Extract | Target Organism(s) | Assay Type | Key Finding | Reference(s) |

| Ethanolic Extract of U. maritima | Dermatophytic Fungi | Disc Diffusion | 100% inhibition at a concentration of 12.5 µg/mL | [7] |

| Methanolic Extract of U. maritima | Tribolium castaneum (insect) | Contact Toxicity | 99.3% mortality observed at 7.5 µL/L air | [8] |

Detailed Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The quantity of these crystals, measured spectrophotometrically, is directly proportional to the number of living cells.[9]

Protocol:

-

Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., HeLa, A549, or MCF-7) under standard conditions. Seed the cells into a 96-well plate at an optimized density (typically 5,000 to 10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Preparation and Treatment: Prepare a stock solution of the test cardiac glycoside in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (a typical range for cardiac glycosides is 1 nM to 1 µM).[9] Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls: vehicle (medium with the highest concentration of the solvent), negative (untreated cells), and positive (a known cytotoxic agent).

-

Incubation: Incubate the treated plates for a defined period, typically 24, 48, or 72 hours, under standard cell culture conditions.

-

MTT Reagent Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 2-4 hours, allowing for the formazan crystals to form.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) by plotting the data on a dose-response curve.

Anti-inflammatory Screening: NF-κB Reporter Assay

Cardiac glycosides can exert anti-inflammatory effects by inhibiting key signaling pathways like the NF-κB pathway.[10] A reporter gene assay is a common method to quantify this inhibition.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line, such as HeLa or HEK293, with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive element and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Compound Treatment: Allow the cells to recover for 24 hours post-transfection. Then, pre-treat the cells with various concentrations of the cardiac glycoside for a period of 2-6 hours.[10]

-

Induction of Inflammation: Stimulate the NF-κB pathway by adding an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., at a concentration of 10 ng/mL), for the final 6-8 hours of incubation.[10]

-

Cell Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them using a suitable lysis buffer. Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity (NF-κB-dependent) to the Renilla luciferase activity (constitutive). Express the results as a percentage of inhibition of NF-κB activity compared to the stimulated, vehicle-treated control.

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial compound.

Protocol:

-

Preparation of Reagents: Prepare a stock solution of the cardiac glycoside in a suitable solvent. Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, or Sabouraud Dextrose Broth for fungi).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or a fungal strain like Candida albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key signaling events initiated by cardiac glycosides.

Caption: General workflow for preliminary biological screening.

Caption: Logical relationships in cardiac glycoside bioactivity.

References

- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical Screening, Antifungal, and Anticancer Activities of Medicinal Plants Thymelaea Hirsuta, Urginea Maritima, and Plantago Albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of urginin and related bufadienolides found in various African plant species, with a particular focus on the genus Drimia (previously Urginea). It is designed to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the extraction, isolation, and characterization of these compounds, their cytotoxic effects, and the underlying molecular mechanisms of action.

Introduction to Bufadienolides in African Flora

Bufadienolides are a class of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. They are well-known for their cardiotonic properties, primarily through the inhibition of the Na+/K+-ATPase enzyme. African plants, particularly those from the Drimia genus, are a rich source of these bioactive compounds. Traditional medicine in various African cultures has long utilized these plants for a range of ailments, hinting at their potent pharmacological activities.[1] Modern scientific investigation has focused on their potential as anticancer agents due to their cytotoxic effects on various cancer cell lines.

Quantitative Data on Bufadienolides from African Plants

The following table summarizes the yield of selected bufadienolides from their African plant sources and their cytotoxic activity (IC50) against various cancer cell lines. This data is crucial for assessing the potential of these compounds as drug candidates and for optimizing extraction and purification processes.

| Compound | Plant Source | Yield | Cell Line | IC50 (µM) | Reference |

| Proscillaridin A | Urginea maritima (cell suspension culture) | 141.31 mg/g DW | - | - | [2][3] |

| Proscillaridin A (with MeJA elicitor) | Urginea maritima (cell suspension culture) | 62.8 mg/g DW | - | - | [2] |

| Drimianin C | Drimia altissima | Not specified | NCI-60 Panel | Nanomolar range | [4] |

| Drimianin E | Drimia altissima | Not specified | NCI-60 Panel | Nanomolar range | [4] |

| Riparianin | Urginea riparia | Not specified | MCF7 (Breast) | Moderate Activity | [5] |

| Riparianin | Urginea riparia | Not specified | TK10 (Renal) | Moderate Activity | [5] |

| Riparianin | Urginea riparia | Not specified | UACC62 (Melanoma) | Moderate Activity | [5] |

| White Squill (WS) Extract | Urginea maritima (Egyptian) | Not specified | A-549 (Lung) | 0.11 µg/mL | [6] |

| White Squill (WS) Extract | Urginea maritima (Egyptian) | Not specified | SKOV-3 (Ovarian) | 0.4 µg/mL | [6] |

| Red Squill (RS) Extract | Urginea maritima (Egyptian) | Not specified | MCF-7 (Breast) | 0.17 µg/mL | [6] |

| Drimia pancration Extract | Drimia pancration | Not specified | HaCaT (Keratinocyte) | 3.50 ± 0.15 µg/mL | |

| Drimia pancration Extract | Drimia pancration | Not specified | THP-1 (Monocytic) | 7.37 ± 0.5 µg/mL | |

| This compound | Urginea altissima | Not specified | - | - | [7] |

| 12β-hydroxyscillirosidin | Drimia robusta | Not specified | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, characterization, and bioactivity assessment of bufadienolides from African plants.

Extraction and Isolation of Bufadienolides

The following is a general protocol for the extraction and isolation of bufadienolides from the bulbs of Drimia species. This protocol may require optimization based on the specific plant material and target compounds.

Materials:

-

Fresh or dried bulbs of Drimia species

-

Ethanol (EtOH)

-

Chloroform (CHCl3)

-

n-Butanol (BuOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Plant Material Preparation: Air-dry the bulbs at room temperature and then grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[8]

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with chloroform and n-butanol.

-

Concentrate each fraction to dryness to yield the chloroform, n-butanol, and aqueous fractions. Bufadienolides are typically found in the chloroform and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the bioactive fraction (e.g., chloroform fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically using mixtures of chloroform and methanol.[9]

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Pool similar fractions based on their TLC profiles and subject them to further purification using Sephadex LH-20 column chromatography, eluting with methanol.

-

Final purification of the isolated compounds is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.[9]

-

Structural Characterization

The structures of the isolated bufadienolides are elucidated using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record 1H and 13C NMR spectra to determine the carbon skeleton and proton environments.

-

Employ 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons.

-

Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the stereochemistry of the molecule.[10][11]

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated bufadienolides and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green method is a common colorimetric approach for this purpose.[12][13][14][15][16]

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA, pH 7.2)[17]

-

ATP solution

-

Ouabain (a known Na+/K+-ATPase inhibitor, for control)

-

Malachite Green Reagent

-

Phosphate standard solution

Protocol:

-

Reaction Setup:

-

In a 96-well plate, prepare reaction mixtures containing the assay buffer, the purified enzyme, and different concentrations of the bufadienolide to be tested.

-

Include a positive control (no inhibitor) and a negative control (with a saturating concentration of ouabain to measure non-Na+/K+-ATPase activity).

-

-

Initiation of Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Phosphate Detection:

-

Add the Malachite Green Reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.

-

Incubate at room temperature for 15-20 minutes for color development.

-

-

Absorbance Measurement: Measure the absorbance at approximately 620-660 nm.

-

Data Analysis:

-

Create a standard curve using the phosphate standard solution.

-

Determine the amount of Pi released in each sample from the standard curve.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the non-specific ATPase activity (in the presence of ouabain).

-

Calculate the percentage of inhibition for each bufadienolide concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The biological activity of this compound and related bufadienolides is mediated through various signaling pathways. The primary mechanism is the inhibition of Na+/K+-ATPase, which leads to a cascade of downstream effects. Additionally, these compounds have been shown to induce apoptosis and autophagy through other signaling pathways.

Na+/K+-ATPase Inhibition and Downstream Signaling

The inhibition of the Na+/K+-ATPase pump by bufadienolides disrupts the sodium and potassium ion gradients across the cell membrane. This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. The increased intracellular calcium can trigger various cellular responses, including the generation of reactive oxygen species (ROS), which can further modulate cellular signaling and contribute to cytotoxicity.[18][19][20][21][22]

References

- 1. Bulbous Plants Drimia: “A Thin Line between Poisonous and Healing Compounds” with Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Effect οf elicitοrs οn cell suspensiοn culture οf Urginea maritima L. tοwards prοductiοn οf prοscillaridin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [openresearch.surrey.ac.uk]

- 5. Bufadienolides from Drimia macrocentra and Urginea riparia (Hyacinthaceae: Urgineoideae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative MS- and NMR-Based Metabolome Mapping of Egyptian Red and White Squill Bulbs F. Liliaceae and in Relation to Their Cytotoxic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bufadienolides from Drimia robusta and Urginea altissima (Hyacinthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bufadienolides and a new lignan from the bulbs of Urginea maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. researchgate.net [researchgate.net]

- 17. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulations of Cardiac Functions and Pathogenesis by Reactive Oxygen Species and Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactive Oxygen Species and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Convergence of Tradition and Science: An In-depth Technical Guide to the Medicinal Uses of Drimia altissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimia altissima (L.f.) Ker Gawl., a member of the Asparagaceae family, has a long and storied history in traditional African medicine.[1] Revered for its potent biological activities, the bulb of this plant has been utilized for generations to treat a wide array of ailments, ranging from respiratory conditions and inflammatory disorders to skin diseases.[2][3] This technical guide provides a comprehensive overview of the traditional medicinal applications of Drimia altissima, underpinned by a critical examination of the available scientific literature. It delves into the phytochemical constituents, summarizes quantitative data on its biological activities, and presents detailed experimental protocols for the extraction, isolation, and bio-evaluation of its active compounds. Furthermore, this guide explores the molecular mechanisms underlying its therapeutic effects and offers visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals. The inherent toxicity of the plant, primarily attributed to its cardiac glycoside content, necessitates a cautious and scientifically rigorous approach to its study and potential therapeutic application.[3][4]

Traditional Medicinal Applications

The bulb of Drimia altissima is the primary plant part utilized in traditional medicine.[2] Its applications are diverse and deeply rooted in ethnobotanical knowledge.

Table 1: Summary of Traditional Medicinal Uses of Drimia altissima

| Ailment/Condition | Part Used | Method of Preparation/Administration | Traditional Context/Region |

| Respiratory Ailments (e.g., coughs, colds, asthma, bronchitis) | Bulb | Decoctions, infusions, or powdered bulb administered orally.[2][5] | Widespread in Southern Africa.[2] |

| Inflammatory Conditions & Pain (e.g., backache, rheumatism) | Bulb | Poultices or decoctions applied topically or taken orally.[2] | Southern and Eastern Africa. |

| Skin Disorders (e.g., rashes, sores, wounds) | Bulb | Fresh bulb pulp or decoctions applied topically.[3] | Various regions across Africa. |

| Gastrointestinal Complaints (e.g., stomach pain) | Bulb | Decoctions taken orally.[2] | Reported in various African communities. |

| Venereal Diseases | Bulb | Decoctions or infusions used.[2] | Southern Africa.[2] |

| Hypertension | Bulb | Water extracts taken orally.[2] | Traditional use by healers in Southern Africa.[2] |

| As an Emetic | Bulb | Used to induce vomiting.[2] | - |

| As a Diuretic | Bulb | Decoctions consumed to increase urine flow.[3] | - |

It is crucial to note that traditional healers are often aware of the plant's toxicity and employ specific preparation methods and dosages to mitigate adverse effects.[2]

Phytochemical Landscape

The medicinal properties of Drimia altissima are attributed to a rich array of secondary metabolites. The most prominent and studied class of compounds in the Drimia genus are the bufadienolides, a group of cardiac glycosides.[3][5]

Key Phytochemicals Identified in Drimia altissima and Related Species:

-

Bufadienolides: These are the principal bioactive constituents and are responsible for both the therapeutic and toxic effects of the plant.[3] Specific bufadienolides have been isolated from Drimia altissima.[6]

-

Flavonoids: A novel cytotoxic flavonoid C-apioglucoside, named altissimin, has been isolated from Drimia altissima.[2] Other flavonoids like quercetin, kaempferol, and luteolin have been identified in the Drimia genus.[2]

-

Phenolic Compounds: These compounds contribute to the antioxidant properties of the plant extracts.[7]

-

Alkaloids, Tannins, and Saponins: These have also been reported in the phytochemical screening of Drimia species.[2]

Table 2: Quantitative Phytochemical Analysis of Drimia Species (Illustrative Data)

Note: The following data is derived from studies on various Drimia species and serves as an illustrative example. Specific quantitative data for Drimia altissima is limited and presents a key area for future research.

| Phytochemical | Plant Species | Plant Part | Extraction Solvent | Concentration (mg/g DW) | Reference |

| Total Phenols | Drimia indica | Bulb | Methanol | 1.3 | |

| Total Tannins | Drimia indica | Bulb | Ethanol | 52 | |

| Total Flavonoids | Drimia raogibikei | Bulb | Methanol | 58.65 ± 1.95 (as QE) | [8] |

| Scillaren A | Drimia coromandeliana | Bulb | DCM | 5.54 ± 0.03 | [8] |

Biological Activities and Quantitative Data

Scientific investigations have begun to validate the traditional uses of Drimia altissima and related species, revealing a broad spectrum of pharmacological activities.

Table 3: Summary of Biological Activities and Quantitative Data for Drimia Species Extracts and Compounds

Note: This table includes data from various Drimia species to provide a broader context. IC50/EC50 values represent the concentration required to inhibit 50% of the biological activity.

| Biological Activity | Plant/Compound | Assay | Test Organism/Cell Line | Result (IC50/EC50/Inhibition %) | Reference |

| Antioxidant | Drimia indica bulb extract | DPPH radical scavenging | - | IC50: 51.87 µg/mL | [2] |

| Drimia maritima essential oil | Nitric oxide scavenging | - | IC50: 5.05 µg/mL (bulbs) | [9] | |

| Anti-inflammatory | Drimia nagarjunae extracts | In vitro protein denaturation | - | 82.97% ± 1.16 at 100 µg/mL | [2] |

| Antibacterial | Drimia robusta bulb extract | - | Enterococcus faecalis | Significant activity | [2] |

| Drimia indica | - | Bacterial strains | MIC: 8.2 - 10.6 mg | [2] | |

| Antifungal | Urginea maritima bulb extract | - | Penicillium digitatum | EC50: 69.01 ± 2.29 µ g/well | [2] |

| Cytotoxic/Anticancer | Drimianins C & E (from D. altissima) | NCI-60 cancer cell screen | Human cancer cell lines | Nanomolar activity | [6] |

| Altissimin (from D. altissima) | In vitro bioassay | HeLa cervical cancer cells | Potent antiproliferative activity | [2] | |

| Drimia maritima bulb extract | MTT assay | MCF-7 breast cancer cells | IC50: 20.48 ± 1.17 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Drimia altissima.

Protocol for Extraction and Isolation of Bufadienolides from Drimia altissima Bulbs

-

Plant Material: Fresh bulbs of Drimia altissima.

-

Procedure:

-

Grind 1 kg of the bulbs.

-

Percolate the ground material with ethanol at room temperature for 3 days.

-

Remove the solvent to obtain an oily residue.

-

Take up the residue in 2% aqueous sulfuric acid and stir for 30 minutes.

-

Filter the mixture. Extract the filtrate multiple times with chloroform.

-

Dry the combined chloroform extracts over sodium sulfate and concentrate to yield a residue.

-

Basify the aqueous layer with a dilute ammonia solution and partition again with chloroform.

-

Combine the chloroform extracts and subject them to column chromatography over silica gel 60 for the separation of individual bufadienolides.

-

Protocol for Quantitative Determination of Total Phenolic Content

-

Reagents: Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate solution.

-

Procedure:

-

Prepare a stock solution of the plant extract.

-

Mix a known volume of the extract with Folin-Ciocalteu reagent (diluted 1:10 v/v).

-

After 5 minutes, add a sodium carbonate solution.

-

Make up the final volume with distilled water and let it stand for 90 minutes at room temperature.

-

Measure the absorbance at 750 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of gallic acid.

-

Express the total phenolic content as mg of gallic acid equivalents (GAE) per gram of dry extract.[1]

-

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, ascorbic acid or gallic acid (standard).

-

Procedure:

-

Prepare various concentrations of the plant extract in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the extract.

-